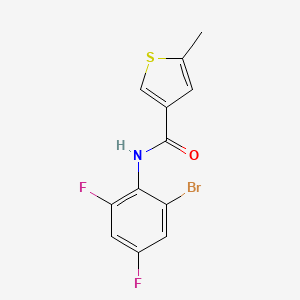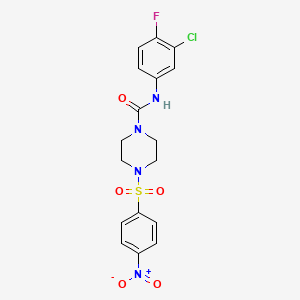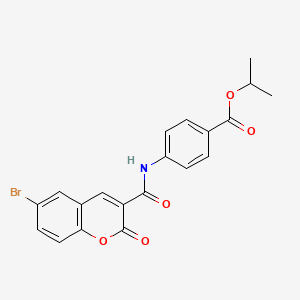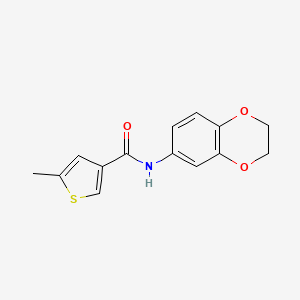
(2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE
Overview
Description
(2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a pyrazole ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE typically involves an aldol condensation reaction. One common method includes the reaction between 3-acetyl-2,5-dimethylfuran and 3,5-dimethyl-1-phenylpyrazole-4-carboxaldehyde in the presence of ethanolic sodium hydroxide at room temperature . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure maximum yield and purity. High-performance liquid chromatography (HPLC) could be used for purification .
Chemical Reactions Analysis
Types of Reactions
(2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methyl groups on the furan and pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
Oxidation: Furanones and pyrazole derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furan and pyrazole derivatives.
Scientific Research Applications
(2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE involves its interaction with various molecular targets. The compound’s furan and pyrazole rings allow it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Shares the pyrazole ring but lacks the furan ring.
2,5-Dimethylfuran: Contains the furan ring but lacks the pyrazole ring.
(2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one: A structurally similar compound with different substituents.
Uniqueness
(2,5-DIMETHYL-3-FURYL)(4-METHYL-1H-PYRAZOL-1-YL)METHANONE is unique due to the presence of both furan and pyrazole rings in its structure. This dual-ring system provides a versatile platform for chemical modifications and enhances its potential biological activities compared to compounds with only one of these rings .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(4-methylpyrazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-5-12-13(6-7)11(14)10-4-8(2)15-9(10)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTVMFUMHBLIIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2C=C(C=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-5-methyl-2-furamide](/img/structure/B3597138.png)
![8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3597149.png)

![2-[N-(3-CHLOROPHENYL)4-METHYLBENZENESULFONAMIDO]-N-[(2-METHOXYPHENYL)METHYL]ACETAMIDE](/img/structure/B3597160.png)
![diethyl 5-{[(5-methyl-3-isoxazolyl)carbonyl]amino}isophthalate](/img/structure/B3597166.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B3597178.png)
![N-[(3-chlorophenyl)methyl]-5-methylthiophene-3-carboxamide](/img/structure/B3597180.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B3597196.png)



![diethyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}isophthalate](/img/structure/B3597218.png)


